molecular formula C16H17NO2 B5207477 N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide

Cat. No. B5207477
M. Wt: 255.31 g/mol
InChI Key: YLNAJDDAYBBXQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide and related compounds involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol. This process is characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS) and confirmed by elemental analysis and X-ray analysis, highlighting the compound's N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been determined through single-crystal X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, including bond lengths, angles, and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactions of this compound derivatives involve metabolic conversion to N-hydroxymethyl compounds and their stability under various conditions. These reactions provide insights into the compound's reactivity and potential metabolic pathways in biological systems (Ross et al., 1983).

Physical Properties Analysis

The physical properties of this compound and its derivatives, including solubility, crystallinity, and thermal stability, are critical for their application in materials science. These properties are influenced by the molecular structure and intermolecular interactions, as demonstrated in various studies (Mikrovannidis, 1985).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with different chemical agents and potential as a catalyst for aerobic asymmetric oxidations, are explored through experimental and theoretical studies. These investigations highlight the compound's utility in organic synthesis and potential applications in developing new chemical processes (Capraro et al., 2014).

Mechanism of Action

Target of Action

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide, also known as Ohmefentanyl , is an extremely potent opioid analgesic drug which selectively binds to the μ-opioid receptor . The μ-opioid receptor is primarily responsible for the effects of opioids like pain relief, sedation, and euphoria.

Mode of Action

Ohmefentanyl interacts with its target, the μ-opioid receptor, by binding to it selectively . This binding action triggers a series of biochemical reactions that result in the inhibition of pain signals being transmitted to the brain, thereby providing pain relief .

Biochemical Pathways

The primary biochemical pathway affected by Ohmefentanyl is the opioid signaling pathway. When Ohmefentanyl binds to the μ-opioid receptor, it inhibits the release of neurotransmitters like substance P and calcitonin gene-related peptide from the presynaptic nerve terminal. This inhibition prevents the transmission of pain signals to the brain .

Pharmacokinetics

Like other opioids, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of Ohmefentanyl’s action is potent pain relief. By binding to the μ-opioid receptor, it inhibits the transmission of pain signals to the brain, providing powerful analgesia . It can also cause side effects typical of opioids, such as respiratory depression, nausea, and potential for dependence .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ohmefentanyl. For example, factors such as pH can affect its stability and solubility, potentially impacting its bioavailability and efficacy . Additionally, individual factors such as the user’s age, health status, and genetic makeup can also influence the drug’s effects .

properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-6-5-9-14(10-12)16(19)17-11-15(18)13-7-3-2-4-8-13/h2-10,15,18H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNAJDDAYBBXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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